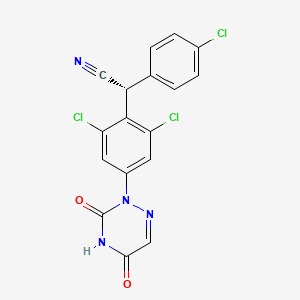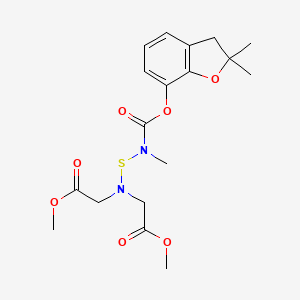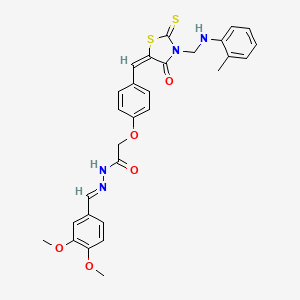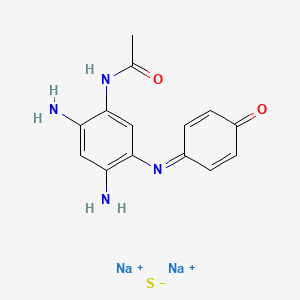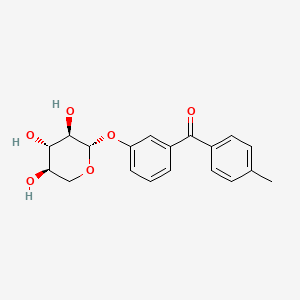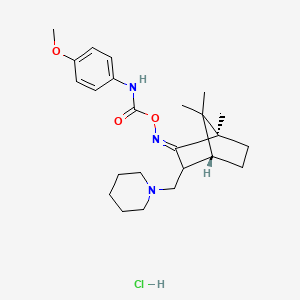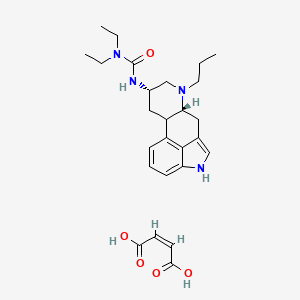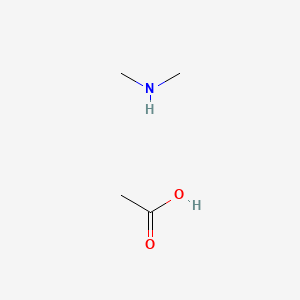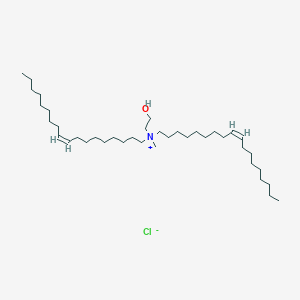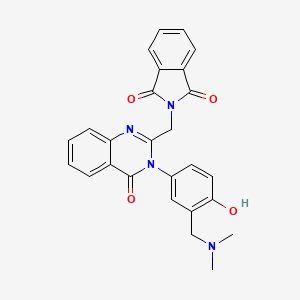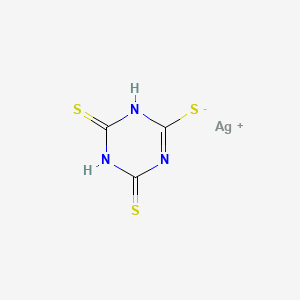
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions The trithione group consists of three sulfur atoms double-bonded to the triazine ring The silver(1+) ion is coordinated to the trithione group, forming a stable complex
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt typically involves the reaction of 1,3,5-triazine-2,4,6-trithione with a silver salt, such as silver nitrate or silver acetate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as follows:
1,3,5-Triazine-2,4,6-trithione+AgNO3→1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt+HNO3
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. Advanced techniques such as microwave-assisted synthesis or continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles.
Complexation: The silver ion can form complexes with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or amines can be employed under appropriate conditions.
Complexation: Ligands such as phosphines, amines, or thiols can be used to form complexes with the silver ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triazine derivatives and coordination complexes.
Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the silver ion.
Industry: Used in the production of advanced materials, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of cellular functions. Additionally, the triazine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions result in the antimicrobial and antifungal properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-trithione: Lacks the silver ion but has similar trithione functionality.
1,3,5-Triazine-2,4,6-trione: Contains oxygen atoms instead of sulfur atoms.
1,3,5-Triazine-2,4,6-triamine (Melamine): Contains amine groups instead of trithione groups.
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt is unique due to the presence of both the trithione group and the silver ion
Propiedades
Número CAS |
146925-85-1 |
|---|---|
Fórmula molecular |
C3H2AgN3S3 |
Peso molecular |
284.1 g/mol |
Nombre IUPAC |
silver;4,6-bis(sulfanylidene)-1H-1,3,5-triazine-2-thiolate |
InChI |
InChI=1S/C3H3N3S3.Ag/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);/q;+1/p-1 |
Clave InChI |
UZRNVROOULENBY-UHFFFAOYSA-M |
SMILES canónico |
C1(=S)NC(=NC(=S)N1)[S-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


